Introduction: The Strategic Importance of the Pyridine Carbothioamide Scaffold
Introduction: The Strategic Importance of the Pyridine Carbothioamide Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloropyridine-2-carbothioamide
This guide provides a comprehensive technical overview of 5-Chloropyridine-2-carbothioamide, a heterocyclic thioamide of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, reactivity, and therapeutic potential, grounding theoretical knowledge in practical application and mechanistic understanding.
The pyridine carbothioamide moiety is a privileged scaffold in modern drug discovery.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-urease properties.[2][3][4] The core structure, featuring a pyridine ring linked to a thioamide group (-C(=S)NH₂), offers a unique combination of properties:
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Ligand Capabilities: The nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group can act as a bidentate ligand, forming stable complexes with various metal ions. This property is extensively exploited in the design of novel organometallic anticancer agents, such as ruthenium complexes.[3]
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Hydrogen Bonding: The thioamide group provides both hydrogen bond donors (N-H) and acceptors (C=S), enabling strong and specific interactions with biological targets like enzyme active sites.[1][2]
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Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The subject of this guide, 5-Chloropyridine-2-carbothioamide , incorporates a chloro-substituent, which critically modulates the molecule's lipophilicity and electronic profile. This substitution is a common strategy in medicinal chemistry to enhance cell permeability and metabolic stability, potentially leading to improved drug-like properties and therapeutic efficacy.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.
Core Chemical Properties
The essential properties of 5-Chloropyridine-2-carbothioamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂S | PubChem[5][6] |
| Molecular Weight | 172.64 g/mol | Calculated |
| Monoisotopic Mass | 171.98619 Da | PubChem[5] |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| XlogP (Predicted) | 1.3 | PubChem[5] |
| CAS Number | 58742268 (for this specific structure) | PubChem[6] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks confirming the presence of key functional groups. Based on analogs, significant vibrations include N-H stretching in the range of 3355–3439 cm⁻¹ and C=S stretching vibrations from 1690–1720 cm⁻¹.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will display distinct signals for the three aromatic protons on the pyridine ring and the two protons of the primary thioamide (-NH₂). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the thioamide group.
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¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is expected to appear significantly downfield.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. Predicted adducts include [M+H]⁺ at m/z 172.99347 and [M+Na]⁺ at m/z 194.97541.[5] The fragmentation pattern would likely involve cleavage of the thioamide group and fragmentation of the pyridine ring.[7]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyridine carbothioamides can be achieved through several established routes. A common and effective method involves the reaction of a corresponding pyridine carboxaldehyde with a thiosemicarbazide.[2]
Caption: Synthetic workflow for 5-Chloropyridine-2-carbothioamide.
Detailed Experimental Protocol: Synthesis of 5-Chloropyridine-2-carbothioamide
This protocol is a representative method based on established literature for analogous compounds.[2]
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Preparation of Reactant Solutions:
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Dissolve one molar equivalent of 5-chloropyridine-2-carboxaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
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In a separate beaker, dissolve one molar equivalent of thiosemicarbazide in absolute ethanol, warming gently if necessary to achieve full dissolution.
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Reaction:
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With constant stirring at room temperature, add the thiosemicarbazide solution dropwise to the aldehyde solution.
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A precipitate is expected to form as the reaction proceeds.
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Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
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Isolation and Purification:
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
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Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 5-Chloropyridine-2-carbothioamide.
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Characterization:
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Confirm the identity and purity of the final product using TLC, melting point analysis, and spectroscopic methods (IR, NMR, MS) as described in Section 2.2.
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Chemical Reactivity
The reactivity of 5-Chloropyridine-2-carbothioamide is dominated by the thioamide group and its interplay with the pyridine ring.
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Metal Coordination: As previously mentioned, the pyridine nitrogen and thioamide sulfur form a stable five-membered chelate ring with transition metals. This is a cornerstone of its use in developing organometallic therapeutics.[3]
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Schiff Base Formation: The primary amine of the thioamide can react with aldehydes and ketones to form Schiff bases, further expanding the molecular diversity and therapeutic potential of the scaffold.[2]
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Nucleophilic Substitution: The chlorine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further derivatization.
Caption: Chelation of a metal ion by the carbothioamide scaffold.
Applications in Drug Development and Medicinal Chemistry
The pyridine carbothioamide scaffold is a validated pharmacophore. The introduction of a 5-chloro substituent is anticipated to modulate activity, selectivity, and pharmacokinetic profiles.
Anticancer Activity
Derivatives of pyridine carbothioamide have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4] One key mechanism is the inhibition of tubulin polymerization.[4]
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Mechanism of Action (Tubulin Inhibition): Certain sulfonamide-functionalized pyridine carbothioamides bind to the colchicine site of β-tubulin.[4] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The lipophilicity of the molecule, which would be increased by the 5-chloro group, has been shown to be a critical factor for cytotoxicity and cellular uptake.[3][4]
Anti-inflammatory Potential
Recent studies have highlighted the promise of pyridine carbothioamide analogs as potent anti-inflammatory agents.[1][2][8]
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Mechanism of Action (COX/NOS Inhibition): These compounds have shown the ability to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[1][2] Molecular docking studies reveal that the carbothioamide moiety can form critical hydrogen bonds within the active sites of these enzymes. By inhibiting these targets, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Caption: Inhibition of the COX pathway by pyridine carbothioamides.
Other Therapeutic Areas
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Anti-urease Activity: Derivatives have shown potent inhibitory effects against the urease enzyme, a virulence factor in infections caused by bacteria like Helicobacter pylori.[3]
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Antitubercular Agents: The related hydrazinecarbothioamide scaffold has been investigated for activity against Mycobacterium tuberculosis, with evidence suggesting inhibition of targets like CYP51.[9]
Conclusion and Future Outlook
5-Chloropyridine-2-carbothioamide is a strategically designed chemical entity that builds upon the proven therapeutic potential of the pyridine carbothioamide scaffold. The incorporation of a chlorine atom is a rational design choice aimed at enhancing drug-like properties. Its versatile reactivity allows for the creation of diverse chemical libraries, while its inherent ability to coordinate with metals and interact with enzyme active sites makes it a highly valuable building block for drug discovery. Future research should focus on the synthesis and biological evaluation of this specific compound and its derivatives to fully elucidate its potential as a lead candidate for anticancer, anti-inflammatory, and anti-infective therapies.
References
- Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3. Benchchem.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
- 5-chloropyridine-2-carbothioamide (C6H5ClN2S). PubChemLite.
- 5-Chloropyridine-2-carbothioamide | C6H5ClN2S | CID 58742268. PubChem.
- Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. PubMed.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.
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